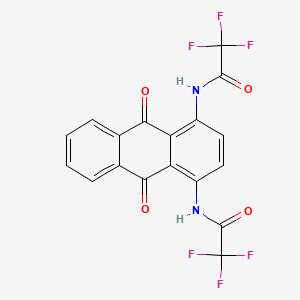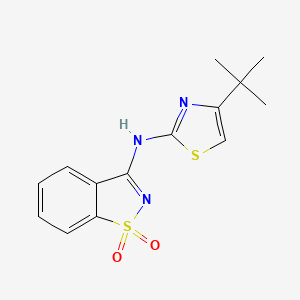
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as BPTU, and it belongs to the class of urea derivatives. BPTU has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Anion Receptors and Bifunctional Organocatalysis
- Synthesis and Binding Properties : Research has highlighted the synthesis of non-racemic atropisomeric (thio)ureas with binding properties for amino-acid derivatives. This includes a focus on the binding constants of optically pure (thio)ureas with enantiomers of N-protected amino acid tetrabutylammonium salts. The study discovered smaller association constants with thioureas than with corresponding ureas, attributed to conformational differences and intramolecular hydrogen bonds. This finding has potential implications in the field of bifunctional organocatalysis (Roussel et al., 2006).
Synthesis of Novel Heterocycles
- Development of New Heterocycles : Research has been conducted on the synthesis of new heterocycles, such as 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from the reaction of certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride. These reactions have been shown to require specific structural conditions and have led to the discovery of novel compounds (Chupp et al., 1975).
Acetylcholinesterase Inhibitors
- Anti-Acetylcholinesterase Activity : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. The focus was on optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites, showing that these compounds could have significant inhibitory activities (Vidaluc et al., 1995).
Synthesis and Crystal Structure Analysis
- Crystal Structure Determination : Research into the synthesis of compounds like 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea has been done, with a focus on determining their crystal structures through single-crystal X-ray diffraction. These studies contribute to the understanding of molecular conformations and interactions (Xin, 2006).
Antiviral and Antimicrobial Activities
- Biological Interest and Activity : New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized for their antiviral and antimicrobial activities. Some derivatives exhibited significant activity, highlighting their potential in biomedical applications (Reddy et al., 2013).
Anti-CML Activity via PI3K/AKT Signaling Pathway
- Anti-Cancer Activity : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors were synthesized. These compounds demonstrated potent activity against human chronic myeloid leukemia (CML) cell lines and showed reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as cancer treatments (Li et al., 2019).
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMCKXFHALFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
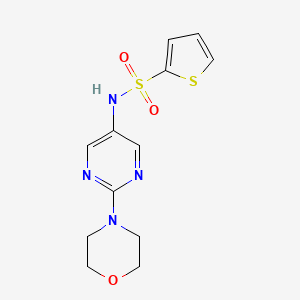
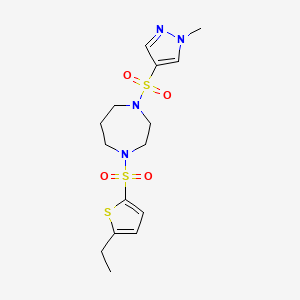
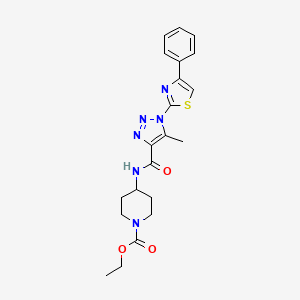
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
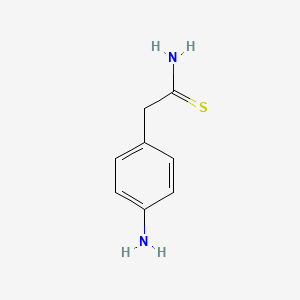
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
